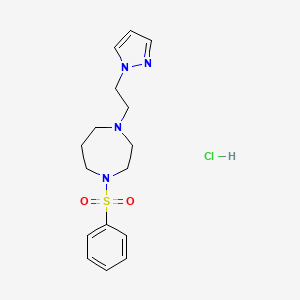

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride, also known as PEPD, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Chemical Reactivity and Cycloaddition Reactions

The research on chemical compounds similar to 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride has primarily focused on their reactivity and potential in synthesizing novel structures through cycloaddition reactions. These compounds are notable for their involvement in cycloaddition reactions, serving as precursors for creating complex molecular structures useful in various scientific domains, including pharmaceuticals and materials science.

One significant area of research involves the cycloaddition reactions of diazomethane with α,β-unsaturated sulfones, leading to the formation of pyrazolines and, upon further reaction, substituted pyrazoles. This process is highlighted in studies where compounds similar to the specified chemical have been utilized to explore the synthesis of pyrazolines and their transformation into pyrazoles through reactivity with diazomethane under different conditions (Helder et al., 1973).

Synthetic Applications and Antioxidant Activity

Another research avenue involves the synthesis of compounds with antioxidant properties. For example, the synthesis of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) through cycloaddition reactions has been investigated for their potential antioxidant activity. Such studies have shown that certain compounds exhibit significant radical scavenging activity, suggesting their usefulness in developing antioxidant agents (Lavanya, Padmavathi, & Padmaja, 2014).

Development of Novel Heterocyclic Compounds

The creation of novel heterocyclic compounds through the manipulation of sulfonyl-activated bonds in chemical structures similar to the one is a key research interest. These efforts have led to the synthesis of diverse heterocyclic frameworks, such as pyrazoles and diazepines, with potential applications in pharmaceuticals and agrochemicals. For instance, the synthesis of alkynylpyrazoles from enyne sulfones and diazomethane, followed by conversion into 1H-pyrazoles, demonstrates the versatility of these reactions in creating pharmacologically relevant structures (Yoshimatsu et al., 1997).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S.ClH/c21-23(22,16-6-2-1-3-7-16)20-11-5-9-18(13-15-20)12-14-19-10-4-8-17-19;/h1-4,6-8,10H,5,9,11-15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDYAUMKMJSPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)CCN3C=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2698950.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B2698955.png)

![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)

![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)

![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)

![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2698971.png)

![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)